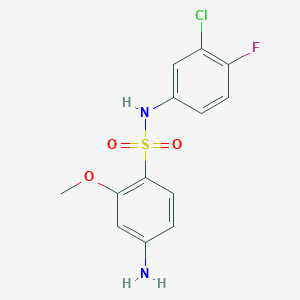

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

描述

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H12ClFN2O3S and its molecular weight is 330.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, also known by its CAS number 1095012-62-6, is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H12ClFN2O3S

- Molecular Weight : 330.76 g/mol

- Structure : The compound features a sulfonamide group attached to a methoxybenzene ring, with a chloro and fluorine substituent on the phenyl group.

Research indicates that sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By competing with para-aminobenzoic acid (pABA), they disrupt the synthesis of folate, which is vital for nucleic acid synthesis in bacteria .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that sulfonamides can be effective against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 25 ± 0.10 | 10.00 |

| K. pneumoniae | 28 ± 0.15 | 8.00 |

These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Cardiovascular Effects

In experimental models, certain derivatives of benzene sulfonamides have demonstrated effects on perfusion pressure and coronary resistance. For example, studies using isolated rat heart models indicated that modifications to the sulfonamide structure could lead to decreased coronary resistance and altered perfusion pressure, suggesting potential cardiovascular applications .

Case Studies

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models using software like SwissADME suggest favorable absorption and distribution characteristics, although empirical data are needed for validation .

化学反应分析

Diazotization and Azo Coupling

The primary aromatic amine at the 4-position undergoes diazotization in acidic media (HCl, 0–5°C) using sodium nitrite (NaNO₂). The resulting diazonium salt participates in coupling reactions with electron-rich aromatic compounds (e.g., β-naphthol) to form stable azo derivatives.

Demethylation of Methoxy Group

The ortho-methoxy group undergoes acid-catalyzed demethylation when treated with hydrobromic acid (HBr) in acetic acid, yielding a phenolic hydroxyl group.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | 48% HBr, AcOH (reflux, 4 h) | 4-Amino-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzene-1-sulfonamide |

Sulfonamide Hydrolysis

Under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to generate 4-amino-2-methoxybenzenesulfonic acid and 3-chloro-4-fluoroaniline.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | 4-Amino-2-methoxybenzenesulfonic acid + 3-chloro-4-fluoroaniline | |

| Basic hydrolysis | 2M NaOH, 80°C, 8 h | Same as above |

Oxidation of Amino Group

The 4-amino group oxidizes to a nitro group using potassium permanganate (KMnO₄) in sulfuric acid, forming 4-nitro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 3 h | 4-Nitro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide |

Acylation and Alkylation

The aromatic amine reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) under basic conditions to form substituted amides or secondary amines.

Nucleophilic Aromatic Substitution

The 3-chloro and 4-fluoro substituents on the aryl ring undergo substitution with strong nucleophiles (e.g., thiols) under basic conditions, though reactivity is moderated by electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiol substitution | NaSH, DMF, 100°C, 24 h | 4-Amino-N-(3-mercapto-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide |

Condensation Reactions

The amino group forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in ethanol under catalytic acid conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Schiff base formation | Benzaldehyde, HCl, EtOH, Δ | 4-(Benzylideneamino)-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide |

Key Mechanistic Insights:

-

Steric and Electronic Effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, limiting electrophilic substitution but facilitating nucleophilic reactions at the halogenated aryl group .

-

pH-Dependent Reactivity : Diazotization requires strongly acidic conditions (pH < 1), while azo coupling proceeds optimally in mildly alkaline media .

-

Thermal Stability : The sulfonamide linkage remains intact below 150°C but decomposes under prolonged heating in acidic/basic environments .

属性

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O3S/c1-20-12-6-8(16)2-5-13(12)21(18,19)17-9-3-4-11(15)10(14)7-9/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBBKPFTZBDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。